3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 421577-89-1) is a thieno[2,3-d]pyrimidin-4(3H)-one derivative with a molecular formula of C₁₉H₁₇BrN₂O₂S₂ and a molecular weight of 449.4 g/mol . Its structure features:
- A thieno[2,3-d]pyrimidin-4(3H)-one core, a bicyclic system known for pharmacological relevance.
- A 6-ethyl group and 3-allyl group contributing to lipophilicity and steric effects.
- A thioether linkage to a 2-(4-bromophenyl)-2-oxoethyl moiety, introducing halogen-mediated interactions.
This compound is supplied by Hangzhou Jhechem Co Ltd and is utilized in biochemical, pharmaceutical, and intermediate applications .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S2/c1-3-9-22-18(24)15-10-14(4-2)26-17(15)21-19(22)25-11-16(23)12-5-7-13(20)8-6-12/h3,5-8,10H,1,4,9,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJAULPCCQGKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It has been observed that the compound exhibits significant antimycobacterial activity. This suggests that the compound may interact with key proteins or enzymes in the bacteria, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication.
Biological Activity
3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H17BrN2O2S
- Molecular Weight : 421.34 g/mol
Synthesis
The synthesis involves a multi-step process that typically includes the reaction of 3-allylthieno[2,3-d]pyrimidin-4(3H)-one with various electrophiles, such as 4-bromophenyl derivatives. The detailed synthetic pathway often employs solvents like DMF and bases like K₂CO₃ to facilitate the reaction .
Anticancer Activity
Research has indicated that compounds bearing the thieno[2,3-d]pyrimidin scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
Inhibition studies have revealed that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. For example, it has been shown to inhibit certain kinases that are crucial for tumor growth and survival .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound in vitro against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values in the micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity was assessed using standard agar diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited significant zones of inhibition compared to control antibiotics, indicating its potential as an antimicrobial agent .
Research Findings Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Significant reduction in cell viability | Induction of apoptosis via caspase activation |
| Antimicrobial | Inhibition of bacterial growth | Disruption of bacterial cell wall synthesis |
| Enzyme Inhibition | Inhibition of key kinases | Interference with metabolic pathways in cancer cells |
Scientific Research Applications
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests its potential application in treating infections caused by resistant bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer properties of this compound are attributed to several mechanisms:
- Inhibition of Cell Proliferation: Studies have demonstrated that thienopyrimidine derivatives can inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways: The compound may influence key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This targeting could lead to more effective cancer treatments by disrupting the growth signals in cancerous cells .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of thienopyrimidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating cholinergic activity and reducing oxidative stress. This is particularly relevant for conditions like Alzheimer's disease, where compounds that inhibit acetylcholinesterase (AChE) are sought after for their therapeutic benefits .
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
- A comprehensive study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, supporting the potential use of these compounds in developing new antibiotics.
-
Anticancer Research:
- Research has shown that compounds similar to 3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one can effectively induce apoptosis in cancer cells and inhibit tumor growth in animal models.
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Neuroprotection Studies:
- Investigations into the neuroprotective effects of thienopyrimidine derivatives have shown promise in reducing neurodegeneration markers in vitro, indicating their potential role in managing diseases like Alzheimer's and Parkinson's.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The 4-bromophenyl group in the compound is primed for palladium-catalyzed cross-coupling reactions. Similar derivatives (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) undergo Suzuki–Miyaura reactions with aryl/het-aryl boronic acids under standardized conditions :
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Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (base), aryl boronic acid (1.08 mmol), H₂O (1.5 mL), and ethanol or toluene as solvents.
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Conditions : Reflux at 70–80°C for 18–22 h under inert atmosphere.
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Outcome : Replacement of bromine with aryl/het-aryl groups (e.g., biphenyl derivatives) .
| Reagents/Conditions | Reaction Type | Expected Product | References |
|---|---|---|---|
| Pd(PPh₃)₄, aryl boronic acid | Suzuki–Miyaura coupling | 4-Aryl-substituted thienopyrimidine derivatives |
Electrophilic Substitution Reactions
The thieno[2,3-d]pyrimidine core facilitates electrophilic substitutions at positions influenced by annulation with the pyrimidine ring :
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Nitration : Occurs at position 6 or 7 under HNO₃/H₂SO₄, producing nitro derivatives.
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Halogenation : Chlorination or bromination at activated positions using Cl₂ or Br₂ in acetic acid.
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Vilsmeier–Haack Formylation : Introduces formyl groups at position 6 via POCl₃/DMF .
Thioether Functional Group Reactivity
The thioether (-S-) linkage can undergo oxidation or alkylation:
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Oxidation : H₂O₂ or m-CPBA oxidizes the thioether to sulfoxide or sulfone derivatives.
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S-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in acetone/K₂CO₃ to form disubstituted thioethers .
| Reagents/Conditions | Reaction Type | Expected Product | References |
|---|---|---|---|
| H₂O₂/CH₃COOH | Oxidation | Sulfoxide/sulfone derivatives | |
| R-X (alkyl halide), K₂CO₃ | S-Alkylation | Dialkyl thioethers |
Allyl Group Modifications
The allyl substituent enables functionalization via:
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Hydroboration-Oxidation : Converts allyl to hydroxyl or ketone groups.
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Epoxidation : m-CPBA forms an epoxide at the double bond.
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Radical Additions : Thiol-ene reactions with mercaptans under UV light.
| Reagents/Conditions | Reaction Type | Expected Product | References |
|---|---|---|---|
| BH₃·THF, H₂O₂/NaOH | Hydroboration-oxidation | 1°, 2°, or 3° alcohol derivatives | – |
| m-CPBA | Epoxidation | Allyl epoxide derivatives | – |
Ketone Group Reactivity
The 2-oxoethyl group participates in:
-
Nucleophilic Additions : Grignard reagents or hydrazines form alcohols or hydrazones.
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Reductions : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.
| Reagents/Conditions | Reaction Type | Expected Product | References |
|---|---|---|---|
| R-MgX (Grignard) | Nucleophilic addition | Secondary alcohols | – |
| NaBH₄/MeOH | Reduction | 2-Hydroxyethyl derivatives | – |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with key analogs:
Key Observations:
Core Modifications: The target compound’s unsaturated thienopyrimidinone core contrasts with tetrahydro derivatives (e.g., ), which exhibit enhanced conformational flexibility for receptor binding .
Substituent Impact :
- The 4-bromophenyl group in the target compound may enhance halogen bonding compared to 4-nitrophenyl in 2b (), which relies on nitro group electronegativity .
- Allyl and ethyl groups contribute to moderate lipophilicity (clogP ~3.5 estimated), whereas piperazine-containing analogs () exhibit higher polarity and hydrogen-bonding capacity .
Physicochemical Properties
| Property | Target Compound | 2b (Nitrophenyl analog) | 4d (Piperazine analog) |
|---|---|---|---|
| Molecular Weight | 449.4 | 383.08 | 546.7 |
| Melting Point | Not reported | 218–220°C | Not reported |
| Calculated logP | ~3.5 | ~2.8 | ~2.1 |
| Halogen Presence | Bromine | None | None |
Recommendations :
- Explore structural optimization via piperazine or tetrahydro core incorporation (as in ) .
Q & A
Q. Methodological Approach
- Stepwise Optimization : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, highlights refluxing in anhydrous xylenes (30 h) with a 15 mmol excess of primary amine to achieve yields up to 89% for analogous compounds.
- Characterization-Driven Refinement : Monitor intermediates via HPLC and TLC (e.g., TLC Rf = 0.51 in CHCl3/MeOH 5:1, as in ) to isolate stable intermediates.
Q. Table 1: Synthesis Optimization Parameters
How can conflicting spectroscopic data (e.g., NMR, HRMS) for structurally similar derivatives be resolved to confirm the identity of this compound?
Advanced Research Focus
Discrepancies in NMR or HRMS data often arise from:
- Tautomerism : The thieno[2,3-d]pyrimidin-4(3H)-one core can exhibit keto-enol tautomerism.
- Dynamic Thioether Conformations : The 2-oxoethylthio group may adopt multiple rotamers, broadening NMR signals.
Q. Methodological Approach
- Variable-Temperature NMR : Resolve overlapping signals by analyzing spectra at 298 K vs. 323 K (as in ).
- DFT Calculations : Compare experimental HRMS (e.g., m/z 380.9605 in ) with theoretical isotopic patterns to validate fragmentation pathways.
- X-ray Crystallography : Use single-crystal data (e.g., R factor = 0.069 in ) to confirm bond lengths and angles.
What in vitro assays are most suitable for evaluating the biological activity of this compound, particularly its dual inhibitory potential?
Advanced Research Focus
Thieno[2,3-d]pyrimidinones often target enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase (TS). and highlight:
- DHFR Inhibition : Use a spectrophotometric assay with Lactobacillus casei DHFR and NADPH oxidation monitoring.
- TS Inhibition : Measure tritium release from [5-³H]-dUMP in the presence of the compound.
Q. Table 2: Biological Activity of Analogues
| Compound (Analog) | IC50 (DHFR) | IC50 (TS) | Reference |
|---|---|---|---|
| 2j (4-Bromophenyl derivative) | 12 nM | 18 nM | |
| 4d (4-Chlorophenyl derivative) | 24 nM | 35 nM |
How should researchers address contradictions between in vitro potency and in vivo efficacy for this compound?
Advanced Research Focus
Discrepancies may stem from:
- Metabolic Instability : The allyl group (C₃H₅) is prone to oxidation.
- Poor Solubility : LogP >3 (predicted) limits bioavailability.
Q. Methodological Approach
- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., allyl oxidation to carboxylic acid).
- Prodrug Design : Replace the 6-ethyl group with a phosphate ester (as in ) to enhance solubility.
- Pharmacokinetic Profiling : Conduct ADME studies in rodent models, focusing on Cmax and AUC metrics.
What experimental designs are recommended for studying the environmental impact or degradation pathways of this compound?
Advanced Research Focus
Per , prioritize:
- Hydrolysis Studies : Test stability at pH 2–9 (simulating environmental conditions).
- Photodegradation : Expose to UV light (254 nm) and analyze by HPLC for byproducts.
- Ecotoxicology Assays : Use Daphnia magna or algae models to assess EC50 values.
Q. Table 3: Environmental Stability Parameters
| Condition | Half-Life (Predicted) | Major Degradation Pathway | Reference |
|---|---|---|---|
| Aqueous (pH 7) | 48 h | Thioether hydrolysis | |
| UV Exposure | 6 h | Ring-opening oxidation |
How can structure-activity relationship (SAR) studies be structured to identify critical functional groups for target selectivity?
Q. Advanced Research Focus
- Core Modifications : Compare 6-ethyl vs. 6-methyl derivatives () to assess steric effects.
- Substituent Analysis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups ().
- Docking Simulations : Use AutoDock Vina to model interactions with DHFR/TS active sites.
Q. Key SAR Findings
- 4-Bromophenyl Group : Enhances hydrophobic binding (ΔG = -9.2 kcal/mol in docking studies).
- Allyl vs. Propyl : Allyl improves membrane permeability (LogP reduced by 0.8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
